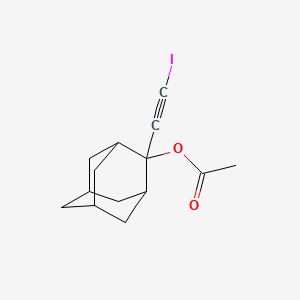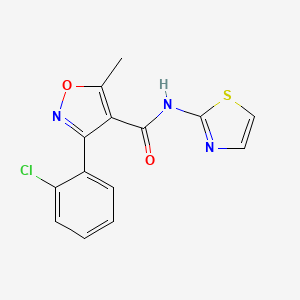
N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide, also known as HPCH, is a chemical compound with potential biomedical applications. It is a hydrazone derivative of pyrazinecarboxylic acid and has been synthesized through various methods. HPCH has been the subject of scientific research due to its potential to act as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide is not fully understood, but research has shown that it can interact with various cellular targets, including DNA and proteins. N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide has been shown to induce DNA damage and inhibit the activity of certain enzymes involved in cancer cell growth. Additionally, N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide has been shown to interact with proteins involved in the formation of amyloid beta peptides, leading to their inhibition.
Biochemical and Physiological Effects:
N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and inhibition of amyloid beta peptide formation. Additionally, N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide has been shown to have antioxidant and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
The advantages of using N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide in lab experiments include its potential to act as a therapeutic agent for various diseases and its ability to interact with various cellular targets. However, the limitations of using N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
For research on N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide include further studies on its mechanism of action, toxicity, and potential therapeutic applications. Additionally, research could focus on the development of N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide derivatives with improved efficacy and reduced toxicity. Overall, N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide has the potential to be a valuable therapeutic agent for various diseases, and further research is needed to fully understand its potential.
Synthesis Methods
N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide can be synthesized through various methods, including the reaction of 3-hydroxybenzaldehyde with 2-pyrazinecarbohydrazide in the presence of a catalyst. Another method involves the reaction of 2-pyrazinecarbohydrazide with 3-hydroxybenzaldehyde in ethanol under reflux conditions. The synthesized compound can be purified through recrystallization.
Scientific Research Applications
N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide has been studied for its potential to act as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Research has shown that N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, N'-(3-hydroxybenzylidene)-2-pyrazinecarbohydrazide has been shown to have neuroprotective effects and can inhibit the formation of amyloid beta peptides, which are associated with Alzheimer's disease.
properties
IUPAC Name |
N-[(Z)-(3-hydroxyphenyl)methylideneamino]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c17-10-3-1-2-9(6-10)7-15-16-12(18)11-8-13-4-5-14-11/h1-8,17H,(H,16,18)/b15-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWXVKRRPSGIJP-CHHVJCJISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N\NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-(3-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(acetylamino)phenyl]-5-nitro-2-furamide](/img/structure/B5911069.png)
![N-[3-(acetylamino)phenyl]-2,4-dichlorobenzamide](/img/structure/B5911082.png)
![N'-(4-tert-butylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911090.png)

![N'-[(5-bromo-2-furyl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911099.png)
![N'-(3-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911109.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911117.png)



![(2-{[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)acetic acid](/img/structure/B5911137.png)


![4-(4-chlorophenyl)-N-[4-(dimethylamino)benzylidene]-1-piperazinamine](/img/structure/B5911167.png)